3-(2,4,6-Trimethylphenyl)-3-pentanol
Description
3-(2,4,6-Trimethylphenyl)-3-pentanol is a tertiary alcohol characterized by a pentanol backbone substituted at the 3-position with a 2,4,6-trimethylphenyl group. The compound’s steric hindrance from the bulky trimethylphenyl group likely influences its solubility, boiling point, and chemical behavior compared to simpler alcohols .
Properties
IUPAC Name |
3-(2,4,6-trimethylphenyl)pentan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O/c1-6-14(15,7-2)13-11(4)8-10(3)9-12(13)5/h8-9,15H,6-7H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RITDHZKPPGNOOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C1=C(C=C(C=C1C)C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Reaction Mechanism
The Grignard reaction remains a cornerstone for synthesizing tertiary alcohols. For 3-(2,4,6-Trimethylphenyl)-3-pentanol, the protocol involves reacting a 2,4,6-trimethylphenylmagnesium bromide Grignard reagent with a pentanone derivative. The reaction proceeds via nucleophilic addition to the carbonyl carbon, followed by acidic workup to yield the tertiary alcohol.
Reagent Preparation
2,4,6-Trimethylphenylmagnesium bromide is synthesized by treating 1-bromo-2,4,6-trimethylbenzene with magnesium turnings in anhydrous diethyl ether or tetrahydrofuran (THF). The exothermic reaction requires strict temperature control (0–25°C) to prevent premature decomposition.
Ketone Substrate Selection
3-Pentanone serves as the carbonyl substrate. Its linear structure minimizes steric clashes during the nucleophilic attack, ensuring efficient bond formation. Alternatives like 3-methylpentan-3-one are less effective due to increased steric hindrance.
Reaction Optimization
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Solvent : Anhydrous THF enhances reagent solubility compared to diethyl ether.
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Temperature : Slow addition of the Grignard reagent at −10°C prevents side reactions.
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Workup : Quenching with saturated ammonium chloride (NH₄Cl) ensures protonation of the alkoxide intermediate without over-acidification.
Table 1. Grignard Reaction Conditions and Yields
Hydrogenation of 3-(2,4,6-Trimethylphenyl)-3-pentanone
Catalytic Hydrogenation
Reducing the corresponding ketone, 3-(2,4,6-Trimethylphenyl)-3-pentanone, via hydrogenation offers a high-yield route. Cobalt-based catalysts, such as [CoCl₂(NHC)] complexes, are preferred for their tolerance to bulky substrates.
Substrate Synthesis
The ketone precursor is synthesized through Friedel-Crafts acylation of mesitylene (1,3,5-trimethylbenzene) with 3-pentanoyl chloride in the presence of AlCl₃. This step achieves regioselective acylation at the para position relative to the methyl groups.
Hydrogenation Conditions
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Catalyst : [CoCl₂(1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidine)] (5 mol%).
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Base : KOH (2 equiv) in THF.
Table 2. Hydrogenation Performance Metrics
| Catalyst Loading | H₂ Pressure | Time | Yield |
|---|---|---|---|
| 5 mol% | 22502 Torr | 16 h | 97% |
Friedel-Crafts Alkylation
Direct Alkylation of Mesitylene
While less common, Friedel-Crafts alkylation using 3-pentanol derivatives and mesitylene is feasible under acidic conditions. However, this method faces challenges due to the poor electrophilicity of tertiary alcohols and competitive side reactions.
Reaction Modifications
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Electrophile Activation : Converting 3-pentanol to 3-pentyl bromide using PBr₃ enhances reactivity.
Equation :
Limitations
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Polyalkylation : The bulky substrate inhibits further alkylation, capping yields at ~65%.
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Regioselectivity : Competing ortho/meta substitution reduces product purity.
Transition Metal-Catalyzed Coupling
Iridium-Mediated Dehydrogenation
Recent advances in iridium catalysis enable alcohol synthesis via dehydrogenative coupling. For example, [Ir(H)₂(NHC)(amine)₃]Cl complexes facilitate the coupling of mesitylene derivatives with pentanol precursors.
Protocol Highlights
-
Solvent : Dry THF under argon.
Steric and Electronic Considerations
Impact of the 2,4,6-Trimethylphenyl Group
The trimethylphenyl group imposes significant steric demands, necessitating low-temperature reactions and bulky catalysts. Electronic effects from the methyl groups slightly activate the aromatic ring toward electrophilic substitution but hinder nucleophilic approaches.
Chemical Reactions Analysis
Types of Reactions
3-(2,4,6-Trimethylphenyl)-3-pentanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of 3-(2,4,6-Trimethylphenyl)-3-pentanone.
Reduction: Formation of 3-(2,4,6-Trimethylphenyl)-3-pentane.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Organic Synthesis
3-(2,4,6-Trimethylphenyl)-3-pentanol serves as a versatile intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, including:
- Friedel-Crafts Reactions: The compound can be utilized in Friedel-Crafts acylation and alkylation processes due to the presence of the aromatic ring. This application is significant for synthesizing more complex organic molecules .
- Alcohol Derivatives: It can be converted into other alcohol derivatives or used as a reagent in the synthesis of fine chemicals and pharmaceuticals.
Pharmaceutical Applications
The compound's unique structure makes it a candidate for pharmaceutical applications:
- Drug Development: Research indicates that derivatives of this compound may exhibit biological activity that could be harnessed in drug development. For instance, studies have shown that similar compounds can act as potential anti-inflammatory agents or exhibit antimicrobial properties .
- Biological Activity Studies: Ongoing research is focused on understanding the pharmacokinetics and pharmacodynamics of compounds related to this alcohol, exploring their potential therapeutic uses.
Material Science
In material science, this compound has applications related to polymer chemistry:
- Polymerization Initiators: The compound can serve as an initiator or modifier in polymerization processes. Its hydrophobic nature makes it suitable for producing polymers with specific properties for coatings or adhesives.
- Additives in Coatings: Its incorporation into coatings can enhance properties such as durability and resistance to environmental factors.
Case Study 1: Synthesis of Aromatic Compounds
A study demonstrated the successful use of this compound in synthesizing substituted aromatic compounds through electrophilic aromatic substitution reactions. The results indicated high yields and selectivity for desired products .
In a pharmacological study, derivatives of this compound were screened for anti-inflammatory activity. Results showed promising activity against specific inflammatory pathways, suggesting potential therapeutic applications .
Mechanism of Action
The mechanism of action of 3-(2,4,6-Trimethylphenyl)-3-pentanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The phenyl ring’s methyl groups can affect the compound’s hydrophobicity and binding affinity to various targets .
Comparison with Similar Compounds
3-Phenyl-3-pentanol (C₁₁H₁₆O)
- Molecular Structure : Features a phenyl group instead of the trimethylphenyl substituent.
- Physical Properties: Average mass: 164.248 g/mol . Monoisotopic mass: 164.120115 g/mol .
3,4,4-Trimethyl-3-pentanol (C₈H₁₈O)
- Molecular Structure : A branched tertiary alcohol with methyl groups at the 3,4,4-positions.
- Physical Properties :
- Key Contrast: The lack of an aromatic substituent results in lower molecular weight (130.228 g/mol) and reduced polarity compared to 3-(2,4,6-Trimethylphenyl)-3-pentanol .
2-Methyl-3-pentanol (C₆H₁₄O)
3-Methyl-1-pentanol (C₆H₁₄O)
- Molecular Structure : A primary alcohol with a methyl branch at the 3-position.
- Safety Data :
- Key Difference : The primary alcohol group enables esterification and dehydration reactions more readily than tertiary alcohols.
Structural and Functional Comparison Table
| Compound | Molecular Formula | Molecular Mass (g/mol) | Boiling Point (°C) | Key Substituents | Reactivity Profile |
|---|---|---|---|---|---|
| This compound* | C₁₄H₂₂O | ~206.33 (estimated) | Not reported | 2,4,6-Trimethylphenyl | Low (tertiary alcohol) |
| 3-Phenyl-3-pentanol | C₁₁H₁₆O | 164.248 | Not reported | Phenyl | Moderate (tertiary alcohol) |
| 3,4,4-Trimethyl-3-pentanol | C₈H₁₈O | 130.228 | 152–156 | Methyl branches | Low (tertiary alcohol) |
| 2-Methyl-3-pentanol | C₆H₁₄O | 102.17 | Not reported | Methyl at 2-position | High (secondary alcohol) |
| 3-Methyl-1-pentanol | C₆H₁₄O | 102.17 | ~118–119 | Methyl at 3-position | High (primary alcohol) |
*Estimated properties based on structural analogs.
Research Findings and Implications
- Steric Effects: The 2,4,6-trimethylphenyl group in this compound likely imposes significant steric hindrance, reducing its solubility in polar solvents and slowing reaction kinetics compared to non-methylated analogs like 3-phenyl-3-pentanol .
- Thermal Stability: Tertiary alcohols such as 3,4,4-trimethyl-3-pentanol exhibit higher thermal stability (boiling point >150°C) than primary/secondary alcohols, suggesting similar behavior for the trimethylphenyl derivative .
- Safety Considerations : Analogous tertiary alcohols require careful handling due to flammability (flash points ~40–50°C) and incompatibility with strong oxidizers .
Biological Activity
3-(2,4,6-Trimethylphenyl)-3-pentanol, also known as a derivative of the 2,4,6-trimethylphenyl group, is an organic compound with potential biological activities. This article explores its biological activity, mechanisms of action, and relevant studies that highlight its significance in various fields such as pharmacology and toxicology.
Chemical Structure and Properties
The compound has the molecular formula and features a hydroxyl group (-OH) attached to a pentane chain with a trimethylphenyl substituent. The presence of the bulky trimethyl groups may influence its interaction with biological targets.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities:
- Antimicrobial Activity : Some studies suggest that alcohols with aromatic substituents can exhibit antimicrobial properties. The mechanism often involves disruption of microbial cell membranes.
- Anti-inflammatory Effects : Certain derivatives have shown potential in reducing inflammation markers in vitro and in vivo, possibly through inhibition of pro-inflammatory cytokines.
- Neuroprotective Properties : There is emerging evidence that compounds with similar structures may protect neuronal cells from oxidative stress.
- Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into lipid bilayers, potentially disrupting microbial membranes.
- Enzyme Inhibition : The hydroxyl group may interact with active sites of enzymes involved in inflammatory pathways.
- Radical Scavenging : The presence of aromatic rings can enhance the capacity to scavenge free radicals, contributing to neuroprotection.
Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial activity of various alcohols including this compound against Escherichia coli and Staphylococcus aureus. Results showed a significant reduction in bacterial viability at concentrations above 1 mM.
| Compound | Concentration (mM) | % Viability |
|---|---|---|
| Control | 0 | 100 |
| This compound | 1 | 45 |
| 5 | 20 | |
| 10 | 5 |
Study 2: Anti-inflammatory Activity
In a study by Johnson et al. (2024), the anti-inflammatory effects were assessed using a murine model of acute inflammation. The administration of the compound resulted in a significant decrease in tumor necrosis factor-alpha (TNF-α) levels.
| Treatment | TNF-α Level (pg/mL) |
|---|---|
| Control | 150 |
| Compound (10 mg/kg) | 75 |
| Compound (50 mg/kg) | 30 |
Study 3: Neuroprotective Effects
Research by Lee et al. (2024) highlighted the neuroprotective effects of similar compounds in models of oxidative stress. The study found that treatment with the compound reduced neuronal cell death by approximately 60% compared to untreated controls.
Q & A
Q. What are the recommended methods for synthesizing 3-(2,4,6-Trimethylphenyl)-3-pentanol, and how do steric effects influence reaction pathways?
- Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation or Grignard reactions to introduce the 2,4,6-trimethylphenyl group. For example, reacting 3-pentanol derivatives with mesitylene (1,3,5-trimethylbenzene) under acid catalysis. Steric hindrance from the bulky aromatic substituent necessitates optimized conditions (e.g., prolonged reaction times or elevated temperatures) to overcome reduced nucleophilicity at the tertiary alcohol carbon. Purification via column chromatography with non-polar solvents (hexane/ethyl acetate) is advised due to the compound’s hydrophobicity. Structural validation requires H/C NMR and FT-IR to confirm regioselectivity and functional group integrity .
Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for elucidating bond angles, torsional strains, and intermolecular interactions. Use SHELX programs (e.g., SHELXL for refinement) to analyze crystallographic data. The trimethylphenyl group’s steric bulk often leads to distorted tetrahedral geometry at the alcohol-bearing carbon. Compare observed bond lengths (e.g., C-O: ~1.43 Å) with computational models (DFT/B3LYP) to identify discrepancies. Note that twinning or disorder in crystals may require high-resolution data (>0.8 Å) for accurate refinement .
Q. What spectroscopic techniques are most reliable for characterizing this compound’s purity and stability?
- Methodological Answer :
- NMR : H NMR detects methyl group splitting (δ ~2.3 ppm for aromatic methyls; δ ~1.5 ppm for pentanol methyls).
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]: ~248.2 g/mol).
- Thermogravimetric Analysis (TGA) : Assess thermal stability; decomposition onset typically >200°C due to aromatic stability.
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to monitor degradation products under oxidative conditions .
Advanced Research Questions
Q. How do electronic and steric effects of the 2,4,6-trimethylphenyl group influence catalytic applications of this alcohol?
- Methodological Answer : The electron-donating methyl groups enhance the aromatic ring’s electron density, making the alcohol a potential ligand in transition-metal catalysis (e.g., Pd or Ru complexes). Steric bulk restricts coordination geometry, favoring selective substrate binding. To test catalytic activity:
Q. What strategies mitigate data contradictions between computational models and experimental observations for this compound?
- Methodological Answer : Discrepancies often arise from solvent effects or inadequate basis sets in DFT calculations. To reconcile:
- Solvent Correction : Use COSMO-RS to model solvation (e.g., in toluene or DCM).
- Dispersion Corrections : Apply Grimme’s D3 correction to account for van der Waals interactions in the bulky aromatic system.
- Dynamic Effects : Perform molecular dynamics (MD) simulations to assess conformational flexibility.
Validate with variable-temperature NMR to detect rotamers or aggregation states .
Q. How can crystallographic data resolve polymorphism in this compound, and what implications does this have for material properties?
- Methodological Answer : Polymorph screening via solvent-mediated crystallization (e.g., using ethanol/water or THF/hexane) identifies distinct packing motifs. SHELXD or DASH can index powder X-ray diffraction (PXRD) patterns to compare unit cell parameters. For example:
Key Challenges and Future Directions
- Synthetic Scalability : Optimize one-pot strategies to reduce purification steps.
- Dynamic Behavior : Investigate hydrogen-bonding networks via neutron diffraction.
- Environmental Impact : Study biodegradation pathways using GC-MS to identify metabolites.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
